molecular formula C10H14N6O4 B1210045 6-Hydrazinyl-9-pentofuranosyl-9h-purine CAS No. 5746-27-0

6-Hydrazinyl-9-pentofuranosyl-9h-purine

Cat. No.: B1210045
CAS No.: 5746-27-0
M. Wt: 282.26 g/mol
InChI Key: DGKZTAGCCXJUAT-KQYNXXCUSA-N
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Description

6-Hydrazinyl-9-pentofuranosyl-9h-purine is a chemical compound with the molecular formula C10H14N6O4 It is a derivative of purine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydrazinyl-9-pentofuranosyl-9h-purine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable purine derivative, such as 6-chloropurine.

    Hydrazination: The 6-chloropurine is reacted with hydrazine hydrate under controlled conditions to introduce the hydrazinyl group at the 6-position of the purine ring.

    Pentofuranosylation: The resulting 6-hydrazinylpurine is then subjected to a glycosylation reaction with a pentofuranosyl donor, such as a protected ribose derivative, to form the final compound.

The reaction conditions typically involve the use of solvents like dimethylformamide or acetonitrile and catalysts such as Lewis acids to facilitate the glycosylation step.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Hydrazinyl-9-pentofuranosyl-9h-purine undergoes various types of chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy derivatives.

    Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted purine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium periodate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, or halides are employed in substitution reactions.

Major Products

    Oxidation: Azo or azoxy derivatives.

    Reduction: Hydrazones or other reduced derivatives.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

6-Hydrazinyl-9-pentofuranosyl-9h-purine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex purine derivatives and nucleoside analogs.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for studying purine metabolism.

    Industry: The compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Hydrazinyl-9-pentofuranosyl-9h-purine involves its interaction with various molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes involved in purine metabolism, such as adenosine deaminase and xanthine oxidase.

    Nucleic Acid Interference: It can incorporate into nucleic acids, leading to the disruption of DNA and RNA synthesis and function.

    Signal Transduction Pathways: The compound may affect signal transduction pathways by modulating the activity of kinases and other signaling proteins.

Comparison with Similar Compounds

Similar Compounds

    6-Hydrazinopurine: A simpler analog without the pentofuranosyl group.

    9-β-D-Ribofuranosyl-6-hydrazinopurine: A closely related compound with a ribofuranosyl group instead of a pentofuranosyl group.

    6-Chloropurine: The starting material for the synthesis of 6-Hydrazinyl-9-pentofuranosyl-9h-purine.

Uniqueness

This compound is unique due to the presence of both the hydrazinyl and pentofuranosyl groups, which confer distinct chemical properties and biological activities

Properties

CAS No.

5746-27-0

Molecular Formula

C10H14N6O4

Molecular Weight

282.26 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-(6-hydrazinylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C10H14N6O4/c11-15-8-5-9(13-2-12-8)16(3-14-5)10-7(19)6(18)4(1-17)20-10/h2-4,6-7,10,17-19H,1,11H2,(H,12,13,15)/t4-,6-,7-,10-/m1/s1

InChI Key

DGKZTAGCCXJUAT-KQYNXXCUSA-N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NN

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NN

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NN

Synonyms

1-aminoadenosine

Origin of Product

United States

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